molecular formula C10H19BrO2 B179384 Ethyl 8-bromooctanoate CAS No. 29823-21-0

Ethyl 8-bromooctanoate

Cat. No. B179384
CAS RN: 29823-21-0
M. Wt: 251.16 g/mol
InChI Key: UBTQVPMVWAEGAC-UHFFFAOYSA-N
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Description

Ethyl 8-bromooctanoate is a chemical compound that is part of the broader family of ethyl α-bromoalkanoates. These compounds are characterized by the presence of a bromine atom attached to an alkyl chain, which in the case of ethyl 8-bromooctanoate, is an eight-carbon chain. The ethyl group is attached to the terminal end of the alkyl chain, making it an ester.

Synthesis Analysis

The synthesis of β-oxoadipate derivatives and γ-oxo acids can be achieved through the Reformatsky reaction, which involves ethyl α-bromoalkanoates. In a study, ethyl 2-bromoalkanoates were reacted with zinc and succinic anhydride in dimethylformamide to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) with yields ranging from 56-78%. These compounds could then undergo decarboxylative saponification to afford 4-oxoalkanoic acids in overall yields of 50-72% . Although this study does not directly address ethyl 8-bromooctanoate, it provides insight into the types of reactions that similar compounds can undergo.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 8-bromooctanoate can be complex and diverse. For instance, 9-ethyl-8-bromo-2,6-diaminopurine, a compound with a bromine atom in a similar position, forms 1:1 complexes with other molecules such as 1-methyluracil and 1-ethylthymine. These complexes have been analyzed using three-dimensional X-ray diffraction methods, revealing Watson-Crick type base-pairing configurations . This suggests that the bromine atom plays a significant role in the molecular interactions and structure of these compounds.

Chemical Reactions Analysis

Ethyl α-bromoalkanoates can participate in various chemical reactions. For example, ethyl 4-bromo-3-hydroxybutanoate can undergo acylation to produce different acyl derivatives. These derivatives can then react further to yield products such as ethyl 4-hydroxycrotonate and ethyl 4-bromocrotonate, among others . These reactions demonstrate the reactivity of the bromine atom and the potential for ethyl 8-bromooctanoate to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 8-bromooctanoate can be inferred from related compounds. The presence of the bromine atom is likely to influence the compound's boiling point, density, and refractive index. The ester group may contribute to the compound's solubility in organic solvents and its potential to participate in esterification and hydrolysis reactions. The studies provided do not directly report the physical and chemical properties of ethyl 8-bromooctanoate, but they do provide a framework for understanding how such properties might be analyzed and characterized .

Scientific Research Applications

Synthesis Applications

  • Peptidyl Compound Synthesis : Ethyl 8-bromooctanoate is used in the synthesis of specific peptidyl compounds, such as in the preparation of Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a potential proteinase inhibitor (Angelastro et al., 1992).

  • Monoamine Oxidase Inhibitors : It has been utilized in the synthesis of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).

  • β-Oxoadipate Derivatives Synthesis : In the Reformatsky reaction of Ethyl α-Bromoalkanoates with Succinic Anhydride, Ethyl 8-bromooctanoate is used to produce β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).

  • Hydroxy-γ-Sanshool Synthesis : This compound plays a role in the multi-step synthesis of Hydroxy-γ-sanshool, an important compound in food and flavor chemistry (Gao et al., 2021).

Catalysis and Organic Reactions

  • Catalysis in Metal-Organic Frameworks : Ethyl 8-bromooctanoate derivatives are used in the systematic engineering of Zirconium Metal-Organic Frameworks for high-performance catalysis, demonstrating the versatility of this compound in fine-tuning catalytic performance (Huang et al., 2017).

  • Bicyclic Tetrahydropyrans Synthesis : It is involved in the intramolecular Prins cyclizations for the stereoselective synthesis of bicyclic tetrahydropyrans, a significant reaction in organic chemistry (Elsworth & Willis, 2008).

Educational Applications

  • Chemistry Education : Ethyl 8-bromooctanoate is used as a case study in chemistry education to illustrate research study applications and enhance practical understanding in chemistry teaching (Li-rong, 2010).

Safety And Hazards

Ethyl 8-bromooctanoate is a hazardous chemical and should be handled with care . It is a flammable liquid and may ignite spontaneously in contact with air . It may cause skin irritation, eye irritation, and respiratory tract irritation . It may also cause central nervous system depression and liver damage if ingested or absorbed through the skin . Therefore, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames . It should be handled by trained personnel wearing appropriate personal protective equipment such as gloves, goggles, and respirators .

properties

IUPAC Name

ethyl 8-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19BrO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQVPMVWAEGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295187
Record name Ethyl 8-bromooctanoate
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Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 8-bromooctanoate

CAS RN

29823-21-0
Record name Octanoic acid, 8-bromo-, ethyl ester
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Record name Ethyl 8-bromooctanoate
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Record name Octanoic acid, 8-bromo-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 8-bromooctanoic acid (0.20 g, 0.89 mmol), DMAP (0.12 g, 0.99 mmol), and ethanol (0.05 g, 0.99 mmol) in methylene chloride (20 mL) was added EDCI (0.19 g, 0.99 mmol) at room temperature. After stirring for 12 h, the reaction mixture was washed with 1 N NaOH aqueous solution (15 mL) and water (30 mL), and the organic layer was dried over Na2SO4 and evaporated to give 8-bromooctanoic acid ethyl ester (0.17 g, 75%). This bromide reacted with 4-(3-adamantan-1-yl-ureido)butyric acid 822 in the same manner as that used for the preparation of 883 to provide 879 (0.19 g, 65%) as a solid: 1H NMR (CDCl3) 1.26 (3H, t, J=6.9 Hz), 1.32-1.35 (6H, m), 1.59-1.66 (10H, m), 1.82 (2H, quint, J=6.9 Hz), 1.94-1.97 (6H, m), 2.05-2.07 (3H, m), 2.28 (2H, t, J=6.9 Hz), 2.36 (2H, t, J=6.9 Hz), 3.16 (2H, q, J=6.9 Hz), 4.05-4.14 (5H, m), 4.31 (1H, s); LC-MS (ESI) m/z calcd for C25H42N2O5 [M+H]+ 451.31. found [M+H]+ 451.20; mp 58-59 C. Anal. (C25H42N2O5) C, H, N.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionylchloride (8.15 ml, 0.112 mols) was added dropwise to an ethanol (500 ml) solution of 8-bromooctanoic acid (50.0 g, 0.224 mols) with cooling with ice, and the reaction mixture was then stirred for 12 hours at room temperature. The reaction mixture was concentrated in vacuo, and a saturated aqueous sodium bicarbonate solution was added to the residue, which was then extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, then dried, and concentrated in vacuo. The thus-obtained crude product was purified by alumina column chromatography (hexane) to obtain the entitled compound (51.6 g) as an oil.
Quantity
8.15 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MA Tetrick, TD Crenshaw, NJ Benevenga - Analytical biochemistry, 1997 - Elsevier
… was synthesized from ethyl 8bromooctanoate via the … Ethyl 8bromooctanoate (19 mmol) was added to the sodium … the HPLC fracacid using ethyl 8-bromooctanoate as substrate were 5…
Number of citations: 3 www.sciencedirect.com
P Kraft, R Cadalbert - Synthesis, 1998 - thieme-connect.com
… After 2.5 h, a solution of ethyl 8-bromooctanoate (10, 150 g, 0.6 mol) in 1,4-dioxane (200 mL) was added dropwise, and the mixture was allowed to reflux for 2 d. When the mixture had …
Number of citations: 19 www.thieme-connect.com
SJ Zhang, WX Hu - Medicinal Chemistry Research, 2012 - Springer
… Ethyl 8-bromooctanoate 21 was prepared through Hunsdriecke reaction from 9-ethoxy-9-oxononanoic acid 19, which was esterified from azelaic acid 17 straightforward. Then …
Number of citations: 3 link.springer.com
L Zeininger, M Klaumünzer, W Peukert… - International Journal of …, 2015 - mdpi.com
… block for the formation of a hydrogen bond complex with Hamilton receptors cyanurate 5 was synthesized by nucleophilic substitution of cyanuric acid with ethyl 8-bromooctanoate …
Number of citations: 12 www.mdpi.com
KE Andersen, JL Sørensen, PO Huusfeldt… - Journal of medicinal …, 1999 - ACS Publications
… Addition of 2 equiv of phenyllithium at low temperature to ethyl 6-bromohexanoate or ethyl 8-bromooctanoate followed by dehydration in dilute acid furnished the desired …
Number of citations: 58 pubs.acs.org
L Zhang, J Dong, Y Zhang, J Liu, L Zhang… - Medicinal …, 2013 - ingentaconnect.com
… As shown in Scheme 3, hydrolyzation of ethyl 8bromooctanoate 16 with 1M aqueous NaOH in EtOH gave the acid 17 in high yield. As described in our previous report [3-4], treatment of …
Number of citations: 2 www.ingentaconnect.com
IH Kim, C Morisseau, T Watanabe… - Journal of medicinal …, 2004 - ACS Publications
… Ethyl 8-bromooctanoate, which was prepared by the coupling reaction of 8-bromooctanoic acid and ethanol using EDCI and DMAP, reacted with compound 22 in the presence of K 2 …
Number of citations: 197 pubs.acs.org
A Yoshizawa, H Kato - Liquid Crystals, 2018 - Taylor & Francis
We prepared some achiral flexible liquid crystal oligomers possessing an octafluorobiphenyl unit and investigated their phase transition properties using polarising optical microscopy …
Number of citations: 5 www.tandfonline.com
NE Davidson, TJ Rutherford, NP Botting - Carbohydrate Research, 2001 - Elsevier
As part of a structure activity study to examine the interaction of glucosinolates with leaf surfaces, a number of glucosinolates were synthesised bearing novel side chain functionalities. …
Number of citations: 34 www.sciencedirect.com
A Noji, A Yoshizawa - Liquid Crystals, 2011 - Taylor & Francis
Ferrielectric smectic C phases are sub-phases intermediate between the ferroelectric and antiferroelectric phases. Their temperature range is narrow and depends on optical purity. We …
Number of citations: 3 www.tandfonline.com

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